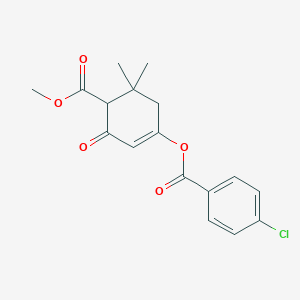
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-yl-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 3,4,5-trimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-yl-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical and pharmaceutical fields. This compound is commonly referred to as TMECG or TMECGP and is known for its unique chemical structure and properties.
作用机制
The mechanism of action of TMECG is not fully understood, but it is believed to act through various pathways in the body. TMECG has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in inflammation and the growth of cancer cells. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
TMECG has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. TMECG has also been shown to have a beneficial effect on the cardiovascular system, including reducing blood pressure and improving lipid metabolism.
实验室实验的优点和局限性
One of the main advantages of TMECG for lab experiments is its unique chemical structure, which allows for a wide range of potential applications. TMECG is also relatively stable and can be easily synthesized in the lab. However, one limitation of TMECG is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on TMECG. One potential avenue of research is to further investigate its anti-cancer properties and potential use in cancer treatment. Another area of research is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of TMECG and how it interacts with various pathways in the body.
合成方法
The synthesis of TMECG involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to ensure the desired product is obtained. The synthesis of TMECG is a complex process that requires expertise and specialized equipment.
科学研究应用
TMECG has been extensively studied for its potential applications in medical and pharmaceutical fields. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. TMECG has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C23H30N6O7 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC 名称 |
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H30N6O7/c1-26-19-17(20(30)27(2)23(26)32)29(22(25-19)28-8-6-24-7-9-28)10-11-36-21(31)14-12-15(33-3)18(35-5)16(13-14)34-4/h12-13,24H,6-11H2,1-5H3 |
InChI 键 |
FJJDFWFMTJCZBG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)


![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)



![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)